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molecular formula C9H10N2O B8626028 5-Methoxy-indole-1-ylamine

5-Methoxy-indole-1-ylamine

Cat. No. B8626028
M. Wt: 162.19 g/mol
InChI Key: FQTGEHXJENVUAA-UHFFFAOYSA-N
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Patent
US07112682B2

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 33.7 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.1 g (19.1 g corrected for 95% purity) of potassium tert-butoxide and 34.4 g of NMP. An amination vessel is charged with 5.9 g of 5-methoxyindole, 17.8 g of NMP and an initial charge of 0.7 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 15–22° C. to yield a solution containing 5.6 g (87% yield) of 5-methoxy-1H-indol-1-amine as determined by internal standard HPLC assay.
Quantity
33.7 g
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.4 g
Type
solvent
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
17.8 g
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2.CC(C)([O-])C.[K+].C[N:25]1CCCC1=O.[NH2:31][O:32][S:33]([OH:36])(=[O:35])=[O:34].CN1CCCC1=O>CN1CCCC1=O>[NH2:31][O:32][S:33]([OH:36])(=[O:35])=[O:34].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([NH2:25])[CH:13]=[CH:12]2 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
33.7 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
34.4 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
17.8 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Five
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O.CN1C(CCC1)=O
Step Six
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0–5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 15–22° C.
CUSTOM
Type
CUSTOM
Details
to yield a solution

Outcomes

Product
Details
Reaction Time
86 min
Name
Type
product
Smiles
NOS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
COC=1C=C2C=CN(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07112682B2

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 33.7 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.1 g (19.1 g corrected for 95% purity) of potassium tert-butoxide and 34.4 g of NMP. An amination vessel is charged with 5.9 g of 5-methoxyindole, 17.8 g of NMP and an initial charge of 0.7 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 15–22° C. to yield a solution containing 5.6 g (87% yield) of 5-methoxy-1H-indol-1-amine as determined by internal standard HPLC assay.
Quantity
33.7 g
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.4 g
Type
solvent
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
17.8 g
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2.CC(C)([O-])C.[K+].C[N:25]1CCCC1=O.[NH2:31][O:32][S:33]([OH:36])(=[O:35])=[O:34].CN1CCCC1=O>CN1CCCC1=O>[NH2:31][O:32][S:33]([OH:36])(=[O:35])=[O:34].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([NH2:25])[CH:13]=[CH:12]2 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
33.7 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
34.4 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
17.8 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Five
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O.CN1C(CCC1)=O
Step Six
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0–5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 15–22° C.
CUSTOM
Type
CUSTOM
Details
to yield a solution

Outcomes

Product
Details
Reaction Time
86 min
Name
Type
product
Smiles
NOS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
COC=1C=C2C=CN(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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